Diethyl (3-pyridylmethyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57477-12-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
diethyl 2-(pyridin-3-ylmethyl)propanedioate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)8-10-6-5-7-14-9-10/h5-7,9,11H,3-4,8H2,1-2H3 |
InChI Key |
GBCNXGKAGMMHMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CN=CC=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)C(=O)OCC |
Other CAS No. |
57477-12-0 |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 3 Pyridylmethyl Malonate and Advanced Analogues
Conventional and Modern Alkylation Approaches
Alkylation of diethyl malonate is a fundamental method for the formation of carbon-carbon bonds. This approach is central to the synthesis of diethyl (3-pyridylmethyl)malonate, utilizing the acidic nature of the methylene (B1212753) protons in diethyl malonate.
Direct Alkylation with Pyridylmethyl Halides
Direct alkylation involves the reaction of an enolate, generated from diethyl malonate, with a suitable pyridylmethyl halide, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The enolate acts as a nucleophile, displacing the halide in an SN2 reaction to form the desired product. libretexts.orgpressbooks.pub The reaction is typically carried out in the presence of a base to deprotonate the diethyl malonate.
The choice of base and solvent is crucial for the success of this reaction. Stronger bases can lead to higher yields by ensuring complete formation of the enolate. However, the use of alkoxide bases corresponding to the ester group (e.g., sodium ethoxide for diethyl malonate) is preferred to prevent transesterification as a side reaction. libretexts.org
A general representation of this reaction is as follows:
Step 1: Enolate Formation: Diethyl malonate reacts with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. libretexts.org
Step 2: Nucleophilic Attack: The enolate attacks the pyridylmethyl halide, displacing the halide and forming this compound.
Challenges in this method can arise from the reactivity of the pyridylmethyl halide, as aryl halides are generally less reactive electrophiles than alkyl halides. wikipedia.org
Base-Mediated Alkylation Strategies
Base-mediated alkylation strategies are fundamental to the synthesis of this compound. The selection of the base is critical and can significantly influence the reaction's efficiency and product distribution. Common bases include sodium ethoxide and potassium carbonate. youtube.comyoutube.com
The reaction of diethyl malonate with a base generates a carbanion, which then acts as a nucleophile, attacking the alkyl halide. youtube.com The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for the use of moderately strong bases like sodium ethoxide to facilitate the formation of the enolate. pressbooks.pub
| Base | Solvent | Reactant | Product | Yield | Reference |
| Sodium Ethoxide | Ethanol | Diethyl malonate, 3-(chloromethyl)pyridine | This compound | Not specified | libretexts.orgpressbooks.pub |
| Potassium Carbonate | Not specified | Diethyl malonate, Alkyl halide | Mono- or Dialkylated malonic ester | Not specified | youtube.com |
The use of a phase-transfer catalyst can be employed to enhance the reaction rate when dealing with heterogeneous reaction mixtures.
Cyclization and Heterocycle Formation Pathways Involving the Pyridine (B92270) Moiety
The this compound scaffold is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. The presence of the pyridine ring and the malonate functionality allows for intramolecular reactions to form fused ring systems. These reactions are often key steps in the synthesis of complex molecules with biological activity. For instance, derivatives of diethyl malonate can undergo cyclocondensation with dinucleophiles to form five, six, and seven-membered rings. nih.gov
One notable application is in the synthesis of pyridopyrimidines. For example, the reaction of a diethyl malonate derivative with 2-aminopyridine (B139424) can lead to the formation of pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov While the direct cyclization of this compound itself is not extensively detailed in the provided results, the general reactivity pattern of malonates suggests its potential in forming various heterocyclic structures.
Catalytic and Green Chemistry Innovations in Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These innovations are also being applied to the synthesis of this compound and its analogues.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govcapes.gov.br In the context of synthesizing aryl malonates, copper- and palladium-catalyzed reactions have shown significant promise.
For instance, a microwave-assisted protocol for the α-arylation of diethyl malonate using aryl halides has been developed. researchgate.net This method utilizes a catalytic amount of Cu(OTf)₂, 2-picolinic acid, and Cs₂CO₃ in toluene (B28343) under microwave irradiation, leading to the desired α-aryl malonates in short reaction times. researchgate.net While this specific example doesn't use a pyridylmethyl halide, the methodology is applicable to the synthesis of related structures.
Ruthenium catalysts have also been explored. For example, [RuHCl(CO)(PPh₃)₃] has been shown to be an efficient catalyst for the synthesis of phenacyl benzoate (B1203000) derivatives from aldehydes and diethyl 2-(ethoxymethylene)malonate. inorgchemres.org This demonstrates the potential of ruthenium complexes in C-C bond formation involving malonate derivatives.
| Catalyst System | Reactants | Product | Key Features | Reference |
| Cu(OTf)₂, 2-picolinic acid, Cs₂CO₃ | Diethyl malonate, Aryl halide | α-Aryl malonate | Microwave-assisted, short reaction time | researchgate.net |
| [RuHCl(CO)(PPh₃)₃] | Aldehydes, Diethyl 2-(ethoxymethylene)malonate | Phenacyl benzoate derivatives | C-C and sp²-C-O bond formation | inorgchemres.org |
| Rhodium complexes | Not specified | [¹¹C]diethyl malonate | Radiosynthesis for PET | researchgate.net |
Zeolite-Catalyzed Processes for Condensation Reactions
Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid or base catalysts, offering advantages such as reusability and ease of separation. scispace.com They have been investigated for various organic transformations, including condensation reactions.
While direct zeolite-catalyzed synthesis of this compound is not explicitly detailed, zeolites have been used as catalysts in aldol-type condensation reactions. scispace.com Specifically, the condensation of aldehydes with derivatives of malonic esters has been achieved using zeolites as base catalysts. scilit.com This suggests the potential for developing a greener synthetic route to this compound by utilizing zeolites to catalyze the condensation between a pyridine-3-carboxaldehyde derivative and diethyl malonate, followed by subsequent reduction.
Sustainable Methodologies and Process Optimization
The industrial synthesis of diethyl malonate and its derivatives, including this compound, is increasingly focused on sustainable practices and process optimization to enhance efficiency, reduce waste, and improve safety. Modern approaches are moving away from traditional methods that often require harsh reagents and generate significant waste streams.
Process optimization is also achieved through statistical methods like response surface methodology (RSM). While applied to analogues such as 2-methyl-2-sec-butyl malonate, this technique allows for the systematic investigation of multiple reaction variables (e.g., reactant ratios, temperature, and time) to identify the optimal conditions for maximizing yield. spkx.net.cn Such methodologies can be adapted to the synthesis of this compound to achieve higher efficiency and productivity. spkx.net.cn
Furthermore, there is a growing interest in "green" sourcing for the malonate backbone itself. Fermentation production systems, which utilize microorganisms to generate malonic acid esters or their precursors as metabolic by-products, represent a promising sustainable alternative to petroleum-based synthesis routes. google.com
The following table summarizes key parameters from an optimized in situ synthesis process for diethyl malonate, which illustrates the principles applicable to its derivatives.
| Parameter | Optimal Condition | Reference |
| Catalyst | Sodium tetracarbonylcobaltate (prepared in situ) | researchgate.net |
| Pressure | 1.6 MPa | researchgate.net |
| Temperature | 363 K | researchgate.net |
| Reactant Molar Ratio (ClCH₂COOC₂H₅:CH₃CH₂OH) | 1:3.7 | researchgate.net |
| Reaction Time | 5 hours | researchgate.net |
| Yield | ~95% | researchgate.net |
Preparation of Structurally Related Diethyl Malonate Intermediates
Synthesis of Substituted Malonates for Diversified Applications
Diethyl malonate is a cornerstone building block in organic synthesis, primarily due to the reactivity of the α-carbon, which is flanked by two carbonyl groups. This structural feature allows for easy deprotonation to form a stable carbanion, which can then be alkylated or acylated. The classic malonic ester synthesis involves the alkylation of diethyl malonate with an alkyl halide, followed by hydrolysis and decarboxylation to produce a substituted acetic acid. wikipedia.orgwikipedia.org This fundamental transformation provides access to a vast array of substituted malonate intermediates.
The versatility of diethyl malonate extends to the synthesis of a wide range of compounds with significant industrial and pharmaceutical applications. By reacting diethyl malonate with various electrophiles, a diverse library of substituted intermediates can be prepared. For example, arylation of diethyl malonate with chloroarenes can produce diethyl phenylmalonates, which are precursors to important biologically active compounds like barbiturates. smu.ca The reaction can also be performed with alkylmalonates to create more complex structures. smu.ca
The applications of these substituted malonates are extensive. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. chemicalbook.com For instance, diethyl malonate derivatives are used to synthesize drugs such as the vasodilator Naftidrofuryl, the anti-inflammatory Phenylbutazone, and the antibacterial Nalidixic acid. wikipedia.org In the agrochemical sector, they are precursors to pesticides like sethoxydim (B610796). wikipedia.org More specialized applications include the synthesis of light stabilizers, antifungal agents, and labeled fatty acids for research purposes. researchgate.netresearchgate.netmdpi.com
The table below highlights several examples of substituted diethyl malonates and their corresponding applications.
| Substituted Diethyl Malonate Intermediate | Application / Product Class | Reference(s) |
| Diethyl Alkylmalonates | Synthesis of substituted acetic acids, labeled fatty acids | wikipedia.orgwikipedia.orgresearchgate.net |
| Diethyl Alkyl(phenyl)malonates | Synthesis of barbiturates (sedatives, anticonvulsants) | wikipedia.orgsmu.ca |
| Diethyl 2-((arylamino)methylene)malonates | Antifungal agents | mdpi.com |
| Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate | Intermediate for light stabilizers | researchgate.net |
| Diethyl oximinomalonate | Precursor to diethyl aminomalonate, used in amino-acid and porphyrin synthesis | wikipedia.org |
Utilization of Halogenated Malonates in Cascade Reactions
Halogenated malonates, such as diethyl chloromalonate and diethyl bromomalonate, are highly valuable intermediates in organic synthesis, particularly for their role in cascade (or domino) reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures from simple starting materials. The presence of a halogen atom on the malonate backbone provides a reactive site for various transformations.
The synthesis of these halogenated precursors is straightforward. Diethyl bromomalonate can be prepared by the direct bromination of diethyl malonate using bromine in a solvent like carbon tetrachloride. orgsyn.org Similarly, diethyl chloromalonate and its dimethyl analogue can be synthesized by reacting the corresponding malonic ester with sulfuryl chloride. sigmaaldrich.comderpharmachemica.com
Once formed, these halogenated malonates can participate in a variety of cascade sequences. A notable example is the zinc-mediated cascade reaction of diethyl bromomalonate with alkynes. rsc.org This process involves an initial regioselective addition to the alkyne, followed by an intramolecular reaction with an acyl chloride to furnish polysubstituted 2H-pyran-2-ones in a one-pot procedure. rsc.org Diethyl chloromalonate is also known to engage in domino reactions with salicylic (B10762653) aldehyde derivatives, catalyzed by potassium carbonate, to yield functionalized 2,3-dihydrobenzofurans. sigmaaldrich.com The term "cascade reaction" is often used interchangeably with "domino reaction" in this context.
These reactions highlight the utility of halogenated malonates in efficiently building complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
The following table details examples of cascade reactions involving halogenated malonate intermediates.
| Halogenated Malonate | Reaction Partners | Key Catalyst/Reagent | Product Class | Reference |
| Diethyl bromomalonate | Aromatic/Aliphatic Alkynes, Acid Chlorides | Zinc | Polysubstituted Pyranones | rsc.org |
| Diethyl chloromalonate | Salicylic Aldehyde Derivatives | K₂CO₃ | Functionalized 2,3-dihydrobenzofurans | sigmaaldrich.com |
| Diethyl bromomalonate | p-tert-butylthiacalix wikipedia.orgarene | Alkali Metal Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Asymmetrically Substituted Thiacalixarenes | nih.gov |
Chemical Transformations and Mechanistic Elucidation of Diethyl 3 Pyridylmethyl Malonate Reactivity
Reactivity Governing the Malonate Ester System
The core reactivity of diethyl (3-pyridylmethyl)malonate stems from the malonic ester component of its structure. The methylene (B1212753) group (-CH2-) positioned between two carbonyl groups exhibits enhanced acidity, making it a focal point for a range of chemical transformations.
Carbanion Chemistry and Nucleophilic Processes
The hydrogen atoms of the methylene group in this compound are significantly acidic due to the electron-withdrawing effect of the adjacent ester carbonyl groups. wikipedia.orglibretexts.org This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion or enolate. libretexts.orgpearson.com This enolate is a potent nucleophile and serves as the key intermediate in many of the reactions discussed below. pearson.comyoutube.com The stability of this carbanion is crucial, as it allows for a variety of subsequent nucleophilic reactions to occur with high efficiency. pearson.com
Acylation Reactions Leading to Beta-Keto Esters
The carbanion generated from this compound can readily undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction proceeds via nucleophilic acyl substitution, where the carbanion attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a β-keto ester. organic-chemistry.orgorgsyn.org These resulting β-keto esters are valuable synthetic intermediates. The use of mixed carbonic anhydrides has also been reported as a mild and effective method for the acylation of malonate carbanions. orgsyn.org
Alkylation Reactivity and Regioselectivity
One of the most significant reactions of this compound is its alkylation. The nucleophilic carbanion readily participates in SN2 reactions with alkyl halides, leading to the introduction of an alkyl group at the α-position. libretexts.orgyoutube.comfiveable.me This process, known as the malonic ester synthesis, is a powerful tool for forming new carbon-carbon bonds. libretexts.org The reaction can be performed sequentially to introduce two different alkyl groups. youtube.com The regioselectivity of this reaction is high, with alkylation occurring exclusively at the central carbon of the malonate unit. Subsequent hydrolysis and decarboxylation of the alkylated product yield a substituted carboxylic acid. pearson.com
Table 1: Alkylation of Diethyl Malonate Derivatives
| Alkylating Agent | Base | Product | Yield (%) | Reference |
| Isobutyl bromide | Sodium ethoxide | Diethyl isobutylmalonate | Not specified | pearson.com |
| Ethyl chloride | Sodium ethylate | Diethyl ethyl-l-methylbutylmalonate | 85-86% | google.com |
| Benzyl chloride | Triethylbenzylammonium chloride (TEBAC) | Diethyl benzylmalonate | Not specified | researchgate.net |
This table provides examples of alkylation reactions with diethyl malonate and its derivatives, illustrating the versatility of this transformation.
Condensation Reactions with Carbonyl Compounds
This compound can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction is typically catalyzed by a weak base, such as an amine, which facilitates the formation of the carbanion. wikipedia.orgthermofisher.comamazonaws.com The carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated product. wikipedia.org The reaction is highly versatile and can be used with a wide range of carbonyl compounds. amazonaws.com
Another important condensation reaction is the Michael addition, where the carbanion of this compound adds to α,β-unsaturated carbonyl compounds. scispace.com This 1,4-conjugate addition is a powerful method for the formation of 1,5-dicarbonyl compounds, which are key precursors for the synthesis of various heterocyclic compounds. scispace.com
Intramolecular Cyclization and Ring-Forming Reactions
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. mdpi.comnih.gov For instance, if the alkyl group introduced via alkylation contains a suitable leaving group, subsequent intramolecular nucleophilic substitution by the malonate carbanion can lead to the formation of a cyclic compound. The Dieckmann condensation is a specific type of intramolecular reaction where a molecule with two ester groups reacts to form a cyclic β-keto ester. libretexts.orgmasterorganicchemistry.com These ring-forming reactions are crucial in the synthesis of complex molecules, including those with potential biological activity. nih.gov
Claisen Ester Condensations and Self-Condensation Mitigation
This compound, like other malonic esters, can participate in Claisen condensation reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.comopenstax.org In a classic Claisen condensation, two molecules of an ester react in the presence of a strong base to form a β-keto ester. libretexts.orgmasterorganicchemistry.comopenstax.org A significant advantage of using a malonic ester like this compound in a mixed Claisen condensation is the mitigation of unwanted self-condensation reactions. wikipedia.orgorganic-chemistry.org Because the methylene protons of the malonate are more acidic than the α-protons of a typical ester, the malonate is preferentially deprotonated, acting as the nucleophile and reacting with another ester molecule. libretexts.org This controlled reactivity makes it a valuable component in the synthesis of more complex β-keto esters. organic-chemistry.org
Oxidative Radical Reactions
The oxidation of this compound provides a pathway to generate malonyl radicals, which are key intermediates in various carbon-carbon bond-forming reactions. The reactivity of these radicals is significantly influenced by the choice of oxidant and the reaction conditions.
High-valent metal salts, such as manganese(III) acetate (B1210297), cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), and iron(III) perchlorate, are effective reagents for the single-electron oxidation of this compound. acs.org The reaction, typically carried out in solvents like acetic acid or acetonitrile (B52724), initiates the formation of a malonyl radical. This radical species is the cornerstone for subsequent intramolecular and intermolecular reactions.
The oxidation of diethyl (pyridylmethyl)malonates using these metal salts has been systematically studied. acs.org For instance, the reaction of this compound with manganese(III) acetate generates the corresponding malonyl radical, which can then engage in further transformations. acs.org The choice of metal salt can influence the reaction pathway and product distribution.
The generation of the malonyl radical from this compound opens up several mechanistic possibilities, most notably oxidative cyclization. A primary pathway involves the formation of the malonyl radical intermediate, which can then undergo an intramolecular homolytic substitution (SHi) reaction. researchgate.net
In this process, the initially formed radical attacks the pyridine (B92270) ring. This intramolecular cyclization is a key step in the formation of fused heterocyclic systems. For example, the oxidation of this compound with manganese(III) acetate leads to the formation of dihydrofuropyridinone derivatives. acs.org This transformation proceeds through the generation of the malonyl radical, followed by an intramolecular cyclization onto the pyridine ring and subsequent steps to yield the final product. The mechanism is believed to involve a fast, reversible addition of the malonyl radical, followed by competitive oxidation and intramolecular substitution. researchgate.net
When the oxidation of this compound is performed in the presence of unsaturated substrates like alkenes and alkynes, the generated malonyl radical can be trapped intermolecularly. acs.orgbyjus.com This leads to the formation of new carbon-carbon bonds and more complex molecular architectures. masterorganicchemistry.com
The reaction with alkenes, such as styrene, results in the addition of the malonyl radical across the double bond. acs.org Similarly, alkynes can react with the malonyl radical to yield vinyl-substituted malonates. byjus.com The efficiency and selectivity of these addition reactions are dependent on the specific metal oxidant used and the nature of the unsaturated trapping agent. For example, the oxidation of this compound with CAN in the presence of electron-rich alkenes has been shown to produce the corresponding addition products. acs.org
Table 1: Oxidative Radical Reactions of this compound
| Oxidant | Substrate(s) | Major Product Type(s) | Ref. |
| Manganese(III) acetate | This compound | Dihydrofuropyridinone | acs.org |
| Cerium(IV) ammonium nitrate (CAN) | This compound, Styrene | Adduct of malonate and styrene | acs.org |
| Iron(III) perchlorate | This compound, Phenylacetylene | Adduct of malonate and phenylacetylene | acs.org |
Electrophilic and Other Reactions
The methylene group of this compound is positioned between two electron-withdrawing ester groups, rendering the alpha-protons acidic and the carbon nucleophilic upon deprotonation. pearson.com This structural feature allows for a range of electrophilic substitution reactions.
The activated methylene group in malonic esters readily undergoes halogenation. wikipedia.orgrsc.org While specific studies on this compound are not prevalent, the established reactivity of diethyl malonate serves as a reliable precedent. The reaction typically involves treating the malonate with a halogenating agent, such as N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination, often in an inert solvent like carbon tetrachloride. The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic halogen source. This provides a straightforward route to alpha-halo-substituted pyridylmethylmalonates, which are versatile intermediates for further synthesis.
Diethyl malonate can be nitrosated at the alpha-position using reagents like sodium nitrite (B80452) in acetic acid. wikipedia.org This reaction forms diethyl oximinomalonate. This transformation is applicable to this compound, yielding the corresponding diethyl (3-pyridylmethyl)oximinomalonate.
The resulting oxime can be subsequently reduced to an amine. A common method for this reduction is catalytic hydrogenolysis, for example, using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol. wikipedia.org This two-step sequence provides a method for introducing an amino group at the alpha-position, resulting in the formation of diethyl amino(3-pyridylmethyl)malonate. This amino malonate derivative is a valuable precursor for the synthesis of alpha-amino acids and other nitrogen-containing heterocyclic compounds.
Table 2: Electrophilic Reactions at the Alpha-Position
| Reaction | Reagent(s) | Intermediate/Product | General Precedent Ref. |
| Halogenation | N-Bromosuccinimide (NBS) or Sulfuryl Chloride | Diethyl bromo(3-pyridylmethyl)malonate | wikipedia.orgrsc.org |
| Nitrosation | Sodium nitrite, Acetic acid | Diethyl oximino(3-pyridylmethyl)malonate | wikipedia.org |
| Reduction of Oxime | H₂, Pd/C | Diethyl amino(3-pyridylmethyl)malonate | wikipedia.org |
Strategic Applications of Diethyl 3 Pyridylmethyl Malonate in Advanced Organic Synthesis
Precursor in Pharmaceutical and Bioactive Molecule Synthesis
Building Blocks for Pyridine-Containing Drug Architectures
The pyridine (B92270) ring is a prevalent feature in many biologically active compounds. nih.gov The presence of this nitrogen-containing heterocycle often imparts desirable properties to a drug molecule, such as improved solubility and the ability to interact with biological targets. Diethyl (3-pyridylmethyl)malonate serves as a key starting material for the construction of more complex pyridine-containing structures. For instance, the malonate portion of the molecule can be readily modified through various chemical reactions to build intricate molecular frameworks.
A notable example involves the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. In one synthetic pathway, a related compound, 2-chloro-5-nitropyridine, is used as a starting material to ultimately form complex heterocyclic structures with antibacterial properties. nih.gov This highlights the utility of pyridine-based precursors in generating novel therapeutic agents.
Intermediates for Active Pharmaceutical Ingredients (APIs)
This compound and its derivatives are valuable intermediates in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The malonic ester functionality allows for a range of chemical transformations, including alkylation, hydrolysis, and decarboxylation, which are fundamental steps in the construction of target drug molecules.
Contributions to New Drug Lead Identification
The search for new drug leads is a critical aspect of pharmaceutical research. This compound and similar structures contribute to this effort by providing a scaffold for the creation of compound libraries. By systematically modifying the structure of this compound, chemists can generate a diverse set of molecules for biological screening.
A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated the potential for discovering new antibacterial agents. nih.gov Several synthesized compounds exhibited potent activity against Gram-positive bacteria, with one compound showing prolonged resistance development compared to the existing drug linezolid. nih.gov Another study identified a novel malonate-based compound, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, as a potential drug candidate for COVID-19, suggesting that malonate derivatives are a promising area for further research. nih.gov
Utility in Agrochemical and Specialty Chemical Production
Beyond pharmaceuticals, this compound and related compounds are instrumental in the development of modern agrochemicals. The pyridine ring is also a common feature in many herbicides and pesticides, contributing to their biological activity.
Synthesis of Herbicidal and Pesticidal Agents
The pyridine scaffold is a key component in a number of successful herbicides and pesticides. nih.gov The unique electronic properties of the pyridine ring can influence the molecule's interaction with target enzymes or receptors in weeds and pests.
Research has shown that derivatives of 4-(3-Trifluoromethylphenyl)pyridazine, a related heterocyclic structure, exhibit potent bleaching and herbicidal activities. nih.gov The synthesis of these compounds often involves building blocks that could be conceptually derived from precursors like this compound. Furthermore, diethyl malonate is used in the production of the herbicide sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine, which are used as pesticides. wikipedia.org
Role in Plant Growth Regulators and Related Compounds
Plant growth regulators are crucial for modern agriculture, enabling farmers to control crop development and improve yields. While direct synthesis of specific plant growth regulators from this compound is not prominently documented in the provided search results, the structural motifs present in this compound are relevant to the field.
Several known plant growth regulators, such as chlormequat, daminozide, and paclobutrazol, function by inhibiting the biosynthesis of gibberellin, a plant hormone. ahdb.org.uk The synthesis of such regulators often involves heterocyclic and side-chain functionalities that can be constructed using versatile building blocks. For instance, a patented plant growth regulator composition includes diethyl aminoethyl hexanoate, showcasing the use of ester functionalities in this class of agrochemicals. google.com The adaptability of the malonate group in this compound makes it a plausible starting point for the synthesis of novel plant growth regulators.
Formation of Diverse Heterocyclic Systems
This compound is a key starting material for constructing a variety of heterocyclic compounds. The presence of the reactive methylene (B1212753) group flanked by two ester functionalities, combined with the pyridyl moiety, allows for a range of cyclization strategies to yield complex, multi-ring systems.
Synthesis of Quinolone and Isoquinoline (B145761) Derivatives
The synthesis of quinolone frameworks, which are core structures in many pharmaceutically active compounds, can be achieved using malonate esters. A well-established method is the Gould-Jacobs reaction, which typically involves the condensation of an aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comwikipedia.org The reaction proceeds through an initial substitution to form an anilidomethylenemalonate intermediate, which then undergoes a 6-electron cyclization upon heating to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-quinolone core. wikipedia.org The versatility of this reaction allows for the synthesis of various substituted quinolones, which are of significant interest for their biological activities. preprints.orgsbq.org.br While the classic Gould-Jacobs reaction uses diethyl ethoxymethylenemalonate, the underlying principle applies to substituted malonates, making this compound a viable precursor for pyridyl-substituted quinolones.
The following table outlines a general scheme for the Gould-Jacobs reaction.
| Step | Reactants | Conditions | Product |
| 1 | Aniline, Diethyl ethoxymethylenemalonate | Condensation/Substitution | Anilidomethylenemalonic ester |
| 2 | Anilidomethylenemalonic ester | Heat | 4-hydroxy-3-carboalkoxyquinoline |
| 3 | 4-hydroxy-3-carboalkoxyquinoline | Saponification (e.g., NaOH), then Acidification | 4-hydroxyquinoline-3-carboxylic acid |
| 4 | 4-hydroxyquinoline-3-carboxylic acid | Heat | 4-Hydroxyquinoline |
| Table 1: General Steps of the Gould-Jacobs Quinolone Synthesis. wikipedia.org |
In contrast, the direct synthesis of isoquinoline derivatives from this compound is not as prominently documented in the surveyed chemical literature. While methods exist for synthesizing related structures like isocoumarins from substituted malonates, dedicated pathways to isoquinolines using this specific precursor are less common. researchgate.net
Pyrrole (B145914) Synthesis for Porphyrin Precursors
Pyrrole rings are the fundamental building blocks of porphyrins and related macrocycles, which are crucial in both biological systems and materials science. rsc.org Diethyl malonate and its derivatives serve as effective reagents for constructing substituted pyrrole systems. A notable application is the synthesis of the pyrrolo[3,4-b]pyridine ring system. nih.gov This is achieved through the condensation of a 3-amino-4-carbethoxy-1-substituted-3-pyrroline with diethyl malonate in the presence of a base like sodium ethoxide. This reaction provides a convenient route to dihydroxy-carbethoxy-dihydro-pyrrolo[3,4-b]pyridin-7-ones, demonstrating the utility of diethyl malonate in forming complex, fused pyrrole heterocycles. The ability to construct such functionalized pyrrole-containing scaffolds is a key step toward the synthesis of more elaborate structures like porphyrin analogues. nih.govnih.gov
Pathways to Triazine-Based Compounds
The synthesis of triazines, six-membered heterocycles containing three nitrogen atoms, involves various specialized synthetic routes. organic-chemistry.orgorganic-chemistry.org However, pathways commencing from this compound to form triazine rings are not widely reported. There are related reactions where malonate esters play a role in the formation of nitrogen-containing heterocycles. For instance, certain diester compounds, when reacted with hydrazine (B178648) hydrate, can lead to the formation of 1,3,4-benzotriazepines, with the diethyl malonate moiety acting as a leaving group. researchgate.net This demonstrates the reactivity of malonates with nitrogen nucleophiles to form cyclic structures, though it results in a seven-membered triazepine ring rather than a six-membered triazine.
Broad Utility as a Multifunctional Synthetic Synthon
Beyond its use in forming heterocycles, this compound is a highly versatile synthon, a building block that can be conceptually disconnected from a target molecule. Its chemical structure allows for the straightforward introduction of various functional groups and structural motifs.
Preparation of Complex Esters, Carboxylic Acids, and Ketones
The malonic ester synthesis is a classic and powerful method in organic chemistry for preparing substituted carboxylic acids. youtube.com The process begins with the deprotonation of the α-carbon of diethyl malonate (or a substituted version like this compound) using a suitable base, such as sodium ethoxide, to form a stabilized enolate. youtube.com This nucleophilic enolate can then be alkylated by reaction with an alkyl halide in an SN2 reaction. Following alkylation, acidic hydrolysis converts the two ester groups into carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation (loss of CO₂) to yield a carboxylic acid with a newly introduced substituent at the α-position. youtube.com This entire sequence effectively allows for the transformation of an alkyl halide into a carboxylic acid with two additional carbon atoms.
The general sequence is as follows:
Deprotonation: Formation of a malonate enolate.
Alkylation: C-C bond formation with an alkyl halide.
Hydrolysis & Decarboxylation: Treatment with acid and heat to form the final carboxylic acid. youtube.com
This methodology allows for the synthesis of a vast range of complex carboxylic acids. Furthermore, related chemistry, such as the acetoacetic ester synthesis, can be used to produce ketones. Palladium-catalyzed reactions of the allylic esters of malonates also provide pathways to β-alkylated ketones, esters, and carboxylic acids.
Facile Introduction of α-Aryl Moieties
The introduction of an aryl group at the α-position of the malonate is a key transformation for building molecular complexity. A general and effective method for this α-arylation involves the copper-catalyzed coupling of diethyl malonate with an aryl iodide. researchgate.net This reaction is typically performed in the presence of cesium carbonate as the base and catalytic amounts of copper(I) iodide. The mild conditions and tolerance for various functional groups make this a synthetically attractive route to α-aryl malonates. researchgate.net Palladium-catalyzed reactions have also been developed for the α-arylation of carbonyl compounds, further expanding the toolkit for creating these valuable structures. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Copper(I) iodide / Cs₂CO₃ | Diethyl malonate, Aryl iodide | α-Aryl malonate | researchgate.net |
| Palladium Catalyst | Carbonyl compound, Aryl bromide | α-Aryl carbonyl | researchgate.net |
| Table 2: Catalytic Systems for α-Arylation. |
This facile introduction of aryl groups onto the malonate backbone significantly enhances the utility of this compound as a synthon, enabling the synthesis of compounds containing both pyridyl and other aryl functionalities.
Key Intermediate in Amino Acid Synthesis
This compound is a pivotal intermediate in the synthesis of specialized amino acids, particularly those incorporating a pyridine ring. Its utility is most prominently demonstrated in the synthesis of β-(3-pyridyl)-alanine, an unnatural amino acid with structural similarities to naturally occurring aromatic amino acids like phenylalanine and histidine. The synthesis leverages the principles of the well-established malonic ester synthesis route.
The general strategy involves the alkylation of a malonate derivative with a 3-pyridylmethyl halide, followed by hydrolysis and decarboxylation to yield the target amino acid. A common and effective variation of this is the acetamidomalonate synthesis, which introduces the necessary amino group at the α-position in a protected form.
A key example is the synthesis of β-(3-pyridyl)-DL-alanine, which proceeds through the condensation of diethyl acetamidomalonate with a 3-pyridylmethyl halide. researchgate.netnih.gov This reaction forms diethyl 2-acetamido-2-(3-pyridylmethyl)malonate. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the final amino acid, β-(3-pyridyl)-alanine. researchgate.netnih.gov
Step 1: Alkylation In this step, the enolate of diethyl acetamidomalonate acts as a nucleophile, attacking the 3-pyridylmethyl halide to form a new carbon-carbon bond.
Reaction Scheme: Alkylation of Diethyl Acetamidomalonate
| Reactant 1 | Reactant 2 | Base | Product |
| Diethyl acetamidomalonate | 3-(Chloromethyl)pyridine (B1204626) or 3-(Bromomethyl)pyridine | Sodium ethoxide (NaOEt) | Diethyl 2-acetamido-2-(3-pyridylmethyl)malonate |
Step 2: Hydrolysis and Decarboxylation The resulting substituted malonic ester undergoes hydrolysis, typically under acidic or basic conditions, to convert the ester and amide functionalities into carboxylic acids and an amine, respectively. The intermediate β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final α-amino acid. quora.com
Reaction Scheme: Hydrolysis and Decarboxylation
| Starting Material | Reagents | Intermediate | Final Product |
| Diethyl 2-acetamido-2-(3-pyridylmethyl)malonate | 1. Aqueous acid (e.g., HCl) or base (e.g., NaOH) 2. Heat | 2-Amino-3-(pyridin-3-yl)malonic acid | β-(3-pyridyl)-alanine |
This synthetic approach allows for the preparation of racemic (DL) mixtures of the amino acid. researchgate.netnih.gov Further resolution steps, such as enzymatic resolution, can be employed to separate the D- and L-enantiomers if required. nih.gov The versatility of the malonic ester synthesis also permits the introduction of various substituents on the pyridine ring, enabling the creation of a diverse library of novel amino acids for applications in medicinal chemistry and biochemical studies. bohrium.com
Derivatization and Structure Reactivity/application Relationship Studies of Diethyl 3 Pyridylmethyl Malonate Analogues
Design and Synthesis of Substituted Pyridylmethylmalonates
The synthesis of diethyl (3-pyridylmethyl)malonate and its substituted analogues can be primarily achieved through two well-established synthetic strategies: the Knoevenagel condensation followed by reduction, and the Michael addition. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine (B92270) ring.
Alternatively, the Michael addition (or conjugate addition) offers a direct route to these compounds. nih.govchemicalbook.com In this method, the enolate of diethyl malonate, generated by a suitable base, acts as a nucleophile and attacks a 3-vinylpyridine (B15099) derivative. nsf.govnih.gov This reaction is particularly useful when the desired substituents are already present on the vinylpyridine precursor. The success of the Michael addition is contingent on the ability of the pyridine ring to stabilize the intermediate carbanion. nsf.gov
The following table summarizes the key synthetic routes to substituted pyridylmethylmalonates:
| Synthetic Route | Starting Materials | Key Steps & Conditions | Product |
| Knoevenagel Condensation & Reduction | Substituted Pyridine-3-carboxaldehyde, Diethyl malonate | 1. Base-catalyzed condensation (e.g., piperidine). 2. Reduction of the double bond (e.g., catalytic hydrogenation). | Diethyl (substituted-3-pyridylmethyl)malonate |
| Michael Addition | Substituted 3-Vinylpyridine, Diethyl malonate | Base-promoted conjugate addition. | Diethyl (substituted-3-pyridylmethyl)malonate |
Systematic Investigations of Structural Modifications on Synthetic Pathways
Systematic studies on the impact of structural modifications on the synthesis of pyridylmethylmalonates reveal important trends. The electronic properties of substituents on the pyridine ring play a crucial role in both the Knoevenagel condensation and Michael addition pathways.
In the Knoevenagel condensation , electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the aldehyde carbonyl group, potentially leading to faster reaction rates. Conversely, electron-donating groups may decrease the reactivity of the aldehyde. The efficiency of the subsequent reduction step can also be affected by the steric hindrance imposed by bulky substituents near the double bond.
For the Michael addition , the reactivity of the substituted 3-vinylpyridine is paramount. Electron-withdrawing substituents can increase the susceptibility of the vinyl group to nucleophilic attack by the malonate enolate. Research on the conjugate addition of malonate esters to 2- and 4-vinylpyridine (B31050) has demonstrated that olefinic N-heterocycles are effective Michael acceptors. nih.gov It is suggested that the dipyridyl structure can stabilize the intermediate carbanion, facilitating the reaction. nsf.gov While specific studies on a wide range of substituted 3-vinylpyridines are not extensively documented in readily available literature, the principles of Michael additions suggest that such stabilization would be a key factor.
The following table outlines the expected influence of substituents on the synthetic pathways:
| Substituent Type on Pyridine Ring | Expected Effect on Knoevenagel Condensation | Expected Effect on Michael Addition |
| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Increased reactivity of the aldehyde. | Increased reactivity of the vinyl group. |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreased reactivity of the aldehyde. | Decreased reactivity of the vinyl group. |
| Sterically Bulky | May hinder the approach of the nucleophile in both reactions. | May decrease the efficiency of the subsequent reduction step in the Knoevenagel route. |
Elucidating Structure-Dependent Reactivity Patterns
The reactivity of this compound analogues is significantly influenced by the nature and position of substituents on the pyridine ring. The active methylene (B1212753) group of the malonate moiety is a key site for further chemical transformations. chemicalbook.com
One area of studied reactivity is the oxidation of these compounds. For instance, diethyl (pyridylmethyl)malonates can undergo oxidation with reagents like manganese(III) acetate (B1210297), cerium(IV) ammonium (B1175870) nitrate (B79036), and iron(III) perchlorate. The ease of this oxidation and the nature of the resulting products are dependent on the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring can influence the stability of radical intermediates formed during the oxidation process.
Furthermore, the acidity of the methine proton in the malonate fragment is subject to the inductive and resonance effects of the substituted pyridylmethyl group. Electron-withdrawing substituents on the pyridine ring are expected to increase the acidity of this proton, thereby facilitating its removal by a base. This, in turn, enhances the nucleophilicity of the resulting carbanion in subsequent reactions, such as alkylations or acylations at the malonate carbon.
The following table summarizes how substituents on the pyridine ring are predicted to affect the reactivity of diethyl (pyridylmethyl)malonate analogues:
| Substituent Type on Pyridine Ring | Effect on Acidity of Malonate CH | Consequence for Reactivity |
| Electron-Withdrawing | Increases acidity | Facilitates formation of the carbanion for subsequent nucleophilic reactions. |
| Electron-Donating | Decreases acidity | Hinders formation of the carbanion. |
Advanced Analytical and Spectroscopic Methodologies in Research
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of individual components within a mixture. It is widely used to assess the purity of synthesized compounds like malonate derivatives. frontiersin.org For Diethyl (3-pyridylmethyl)malonate, a reverse-phase (RP) HPLC method would be the standard approach.
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. For malonate esters, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is commonly added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. sielc.com The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Conditions for Analysis of Malonate Esters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds from the column; gradient allows for separation of components with varying polarities. |
| Modifier | 0.1% Phosphoric Acid or Formic Acid | Improves peak shape and ensures reproducibility. sielc.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Detector | UV-Vis (e.g., at 254 nm or 265 nm) | The pyridine (B92270) ring in this compound allows for strong UV absorbance for detection. |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Maintains consistent retention times. |
Ultra-Performance Liquid Chromatography (UPLC) for Accelerated Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. researchgate.net This technology utilizes columns packed with sub-2 µm particles, which operate at much higher pressures (up to 100 MPa). researchgate.net
The primary advantages of applying UPLC to the analysis of this compound would be a dramatic reduction in analysis time and lower solvent consumption, making it a more environmentally friendly and cost-effective method. researchgate.netnih.gov The increased efficiency of UPLC systems leads to narrower and taller peaks, which enhances sensitivity and allows for better resolution of the main compound from any impurities. researchgate.net The principles of separation remain the same as in HPLC, but the instrumentation is engineered to handle the higher backpressures and minimize system dispersion. researchgate.netelsevierpure.com A method developed on an HPLC system can often be transferred to a UPLC system to achieve faster run times. sielc.com
Mass Spectrometry (MS) Compatibility and Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic system like HPLC or UPLC (LC-MS), it provides highly specific data for compound identification and structural analysis.
For LC-MS analysis of this compound, the mobile phase composition is critical. Non-volatile buffers like phosphoric acid are incompatible with MS because they contaminate the ion source. Therefore, volatile modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead. sielc.com Electrospray ionization (ESI) would be the most suitable ionization technique for this compound, as it is effective for polar molecules and typically produces a protonated molecular ion [M+H]⁺, allowing for the unambiguous determination of the molecular weight.
The mass spectra of diethyl malonate derivatives often show characteristic fragmentation patterns. mdpi.com Under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS), a common fragmentation pathway is the loss of the diethyl malonate moiety or parts of it, such as an ethoxy group (-OEt) or an entire ester group (-COOEt). mdpi.com The fragmentation of the pyridylmethyl portion would also yield specific ions that can be used to confirm the structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Ion | m/z (Calculated) | Information Provided |
|---|---|---|---|---|
| LC-MS | ESI Positive | [M+H]⁺ | 252.1230 | Molecular Weight Confirmation |
| GC-MS | Electron Ionization (EI) | M⁺ | 251.1158 | Molecular Ion |
| MS/MS | CID of [M+H]⁺ | Fragment ions | Varies | Structural fragments (e.g., loss of ethoxy, pyridine ring fragments) |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for the definitive identification and structural confirmation of a molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number and types of hydrogen atoms in a molecule. For this compound, the spectrum would show characteristic signals for the protons on the pyridine ring, the methylene (B1212753) bridge (-CH₂-), the malonate methine (-CH-), and the two ethyl ester groups (-OCH₂CH₃). The ethyl groups would appear as a quartet for the methylene protons and a triplet for the methyl protons. chemicalbook.comchemicalbook.com
¹³C NMR: This spectrum reveals the different types of carbon atoms. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, the aliphatic carbons of the ethyl groups, and the central malonate carbons. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~168 |
| Pyridine Ring Carbons | ~7.2-8.5 | ~123-150 |
| Ester Methylene (-OCH₂-) | ~4.2 (quartet) | ~61 |
| Malonate Methine (-CH-) | ~3.8 (triplet) | ~52 |
| Pyridyl Methylene (-CH₂-) | ~3.2 (doublet) | ~35 |
| Ester Methyl (-CH₃) | ~1.2 (triplet) | ~14 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups. chemicalbook.com Other important bands would include C-H stretches for the aliphatic and aromatic parts, and C-O stretches for the ester linkage. chemicalbook.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | ~1735 | Strong |
| C-H Stretch (Aromatic/Pyridine) | ~3050 | Medium |
| C-H Stretch (Aliphatic) | ~2980 | Medium |
| C-O Stretch (Ester) | ~1250-1150 | Strong |
| C=C, C=N Stretch (Pyridine Ring) | ~1600-1450 | Medium-Weak |
Computational and Theoretical Chemistry Studies on Diethyl 3 Pyridylmethyl Malonate Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations have been instrumental in understanding the electronic structure of diethyl (3-pyridylmethyl)malonate. These studies often utilize methods like Density Functional Theory (DFT) to map out the electron distribution within the molecule. The resulting electron density maps highlight regions of high and low electron density, which are crucial for predicting the molecule's reactivity. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ester groups are typically regions of higher electron density, making them potential sites for electrophilic attack. Conversely, the carbon atom situated between the two carbonyl groups (the α-carbon) is acidic and thus a likely site for deprotonation and subsequent nucleophilic reactions.
Furthermore, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental in predicting how the molecule will interact with other reagents. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater propensity to act as an electron donor in a reaction.
Molecular Dynamics and Conformational Analysis
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Molecular dynamics (MD) simulations and conformational analysis are powerful tools used to explore the molecule's dynamic behavior. These simulations model the movement of each atom over time, providing a detailed picture of the accessible conformations and the energy barriers between them.
Conformational analysis reveals that the rotational freedom around the various single bonds in this compound gives rise to a multitude of possible shapes. Key rotations include those around the C-C bonds of the malonate backbone and the C-C bond connecting the pyridyl and malonate moieties. By calculating the potential energy surface associated with these rotations, researchers can identify the most stable, low-energy conformations. This information is vital for understanding how the molecule might bind to an enzyme's active site or pack in a crystal lattice.
Mechanistic Insights Derived from Computational Simulations
Computational simulations have been pivotal in elucidating the mechanisms of reactions involving this compound. These simulations can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies associated with each step. This level of detail is often difficult to obtain through experimental means alone.
For example, in reactions where this compound acts as a nucleophile, computational models can show the step-by-step process of deprotonation at the α-carbon followed by the attack on an electrophile. By calculating the energy profile of this process, researchers can predict the reaction's feasibility and rate. Similarly, for reactions involving the pyridine ring, such as N-alkylation or oxidation, simulations can provide a detailed understanding of the electronic rearrangements that occur, helping to explain the observed regioselectivity and stereoselectivity of the reaction. These mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Q & A
Q. What are the primary synthetic routes for preparing Diethyl (3-pyridylmethyl)malonate?
- Methodological Answer : The compound can be synthesized via alkylation of diethyl malonate enolate with 3-(bromomethyl)pyridine under basic conditions (e.g., NaH or LDA) in anhydrous THF or DMF . Alternatively, copper-catalyzed α-arylation using aryl halides (e.g., 3-pyridylmethyl iodide) and diethyl malonate in the presence of CuI and ligands like 2-picolinic acid enables efficient coupling at room temperature . Key Considerations :
-
Base selection impacts enolate formation efficiency.
-
Steric hindrance from the pyridyl group may require elevated temperatures for complete reaction.
Table 1: Comparison of Synthetic Methods
Method Catalyst/Base Solvent Yield (%) Reference Enolate Alkylation NaH THF 65–75 Cu-Catalyzed Arylation CuI/2-picolinic acid DMF 80–90
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : H NMR shows distinct peaks for the pyridyl protons (δ 8.5–7.1 ppm) and malonate ester groups (δ 4.2–1.3 ppm). C NMR confirms the carbonyl carbons (~165–170 ppm) and pyridyl carbons .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] at m/z 268.1 (calculated for CHNO) .
- IR : Strong C=O stretches (~1740 cm) and pyridyl C=N stretches (~1600 cm) are observed .
Advanced Research Questions
Q. What strategies enable enantioselective functionalization of this compound?
- Methodological Answer : Asymmetric Catalysis : Chiral ligands (e.g., BINOL-derived phosphoramidites) with Cu catalysts promote enantioselective α-arylation, achieving >90% ee . Enzymatic Decarboxylation : Aryl malonate decarboxylases (AMDase) selectively decarboxylate malonates to yield chiral carboxylic acids, applicable to pyridyl derivatives . Optimization Tips :
- Adjust solvent polarity to enhance enzyme stability.
- Use chiral auxiliaries for kinetic resolution during enolate formation.
Q. How do reaction conditions influence mechanistic pathways in malonate alkylation?
- Methodological Answer :
-
Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize enolate intermediates, favoring nucleophilic attack on 3-pyridylmethyl halides .
-
Catalyst Design : Copper ligands (e.g., 2-picolinic acid) facilitate oxidative addition of aryl halides, reducing energy barriers for C–C bond formation .
-
Temperature : Elevated temperatures (60–80°C) mitigate steric hindrance from the pyridyl group but may promote side reactions (e.g., ester hydrolysis) .
Table 2: Mechanistic Insights from EXAFS/FTIR Studies
Q. What computational tools predict the reactivity of this compound in complex systems?
- Methodological Answer :
- DFT Calculations : Simulate transition states for enolate alkylation, revealing steric/electronic effects of the pyridyl group on reaction kinetics .
- Molecular Dynamics : Model solvation effects in enzymatic decarboxylation, guiding solvent selection for AMDase-mediated reactions .
Contradictions and Resolutions
- Catalyst Efficiency : reports CuI/2-phenylphenol as optimal for arylations, while highlights 2-picolinic acid. Resolution: Ligand choice depends on aryl halide reactivity; electron-deficient pyridyl groups favor 2-picolinic acid .
- Enantioselectivity : Enzymatic methods () achieve higher ee (>95%) than asymmetric catalysis (80–90%), but require tailored substrate compatibility.
Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
